7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a methoxyphenyl group at the 7-position and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
“7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities, including antifungal and anticancer properties
Mode of Action
Many pyrazolo[1,5-a]pyrimidines exert their effects by interacting with enzymes or receptors in the body, altering their function .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways “this compound” might affect. Based on the known activities of similar compounds, it could potentially be involved in pathways related to cell growth and proliferation .
Result of Action
Similar compounds have shown potential antifungal and anticancer effects.
Biochemical Analysis
Biochemical Properties
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell proliferation. Additionally, this compound interacts with other biomolecules such as checkpoint kinase 1 (Chk1) and BRAF kinase, further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cytotoxicity in cancer cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell signaling pathways by inhibiting CDKs and other kinases, leading to cell cycle arrest and apoptosis. Furthermore, this compound affects gene expression and cellular metabolism, contributing to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s structure allows it to fit into the active sites of enzymes such as CDKs, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding inhibits the enzymatic activity, leading to downstream effects on cell cycle regulation and apoptosis. Additionally, the compound’s interaction with Chk1 and BRAF kinase further modulates cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing harmful side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process affects the compound’s bioavailability and activity, highlighting the importance of understanding its pharmacokinetics for therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transport proteins and its physicochemical properties .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 3-aminopyrazole derivatives with 1,3-biselectrophilic compounds. One common method includes the reaction of 3-amino-4-methoxyphenylpyrazole with ethyl acetoacetate under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carboxylic acid group would produce an alcohol derivative.
Scientific Research Applications
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It may be used in the development of new materials with specific photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Lacks the methoxyphenyl group, which may affect its biological activity and chemical properties.
7-Hydroxy-5-(4-trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile:
Uniqueness
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to the presence of the methoxyphenyl group, which can influence its electronic properties and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-6-7-15-13-11(14(18)19)8-16-17(12)13/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLRCDKBPXHRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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